molecular formula C8H5N5 B12558012 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile CAS No. 143779-23-1

3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile

Cat. No.: B12558012
CAS No.: 143779-23-1
M. Wt: 171.16 g/mol
InChI Key: NAQAXHOKQQHFHY-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a triazole ring, making it a unique scaffold for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

CAS No.

143779-23-1

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

3-methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile

InChI

InChI=1S/C8H5N5/c1-5-11-12-8-2-6(3-9)7(4-10)13(5)8/h2,12H,1H3

InChI Key

NAQAXHOKQQHFHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC2=CC(=C(N12)C#N)C#N

Origin of Product

United States

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